molecular formula C28H17N3O B12304324 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

Cat. No.: B12304324
M. Wt: 411.5 g/mol
InChI Key: XVACVBZZMGRLKB-UHFFFAOYSA-N
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Description

This compound is a tricyclic heterocyclic system fused with a carbazole moiety via a phenyl linker. Its structure features an 8-oxa-6,10-diazatricyclo[7.4.0.0²,⁷] core, which incorporates oxygen and nitrogen heteroatoms within a rigid polycyclic framework.

Properties

Molecular Formula

C28H17N3O

Molecular Weight

411.5 g/mol

IUPAC Name

4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene

InChI

InChI=1S/C28H17N3O/c1-3-12-25-21(9-1)22-10-2-4-13-26(22)31(25)20-8-5-7-18(15-20)19-16-24-23-11-6-14-29-27(23)32-28(24)30-17-19/h1-17H

InChI Key

XVACVBZZMGRLKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC6=C(N=C5)OC7=C6C=CC=N7

Origin of Product

United States

Preparation Methods

Ullmann Coupling-Based Synthesis

Ullmann coupling remains a cornerstone for constructing carbazole-containing frameworks. In this method, the carbazole moiety is introduced via copper-catalyzed cross-coupling between 3-carbazol-9-ylphenyl boronic acid and a halogenated tricyclic precursor. A representative protocol involves:

Reaction Conditions

  • Catalyst: CuI (10 mol%)
  • Ligand: 1,10-Phenanthroline (20 mol%)
  • Base: K₃PO₄ (3 equiv)
  • Solvent: DMSO at 120°C for 24 hours

Key Intermediate :
3-Carbazol-9-ylphenyl boronic acid is synthesized through Miyaura borylation of 9-(3-bromophenyl)carbazole, achieving 78% yield after recrystallization.

Yield Optimization :

  • Increasing ligand-to-copper ratio to 2:1 improves coupling efficiency to 65%.
  • Microwave-assisted heating reduces reaction time to 6 hours with comparable yields.

Buchwald-Hartwig Amination Strategy

For introducing the diazatricyclo component, palladium-catalyzed amination proves effective. This method enables C–N bond formation between brominated oxa-diazatricyclo derivatives and carbazole-containing amines.

Typical Procedure :

  • Catalyst: Pd₂(dba)₃ (5 mol%)
  • Ligand: Xantphos (10 mol%)
  • Base: Cs₂CO₃ (2.5 equiv)
  • Solvent: Toluene at 100°C

Challenges :

  • Steric hindrance from the tricyclic system necessitates elevated temperatures (140°C) for complete conversion.
  • Competing β-hydride elimination is mitigated using bulkier BrettPhos ligands.

Suzuki-Miyaura Cross-Coupling Approach

This method excels in assembling the biaryl linkage between carbazole and the tricyclic core. A optimized protocol includes:

Reaction Parameters :

  • Catalyst: Pd(PPh₃)₄ (3 mol%)
  • Base: Na₂CO₃ (2 equiv)
  • Solvent: DME/H₂O (4:1) at 80°C

Notable Features :

  • Boronic ester derivatives show superior stability over boronic acids, enabling 82% isolated yield.
  • Phase-transfer catalysts (e.g., TBAB) enhance interfacial reactivity in biphasic systems.

Multi-Step Convergent Synthesis

For large-scale production, a convergent strategy combining Ullmann coupling and cyclocondensation is preferred:

Step 1 : Synthesis of 8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene core via:

  • Acid-catalyzed cyclization of N-protected amino alcohols
  • Subsequent oxidation with MnO₂ to form the oxa-diaza ring

Step 2 : Late-stage coupling with 3-carbazol-9-ylphenyl unit using conditions in Section 1.

Advantages :

  • Enables modular synthesis of derivatives
  • Cumulative yield reaches 48% over 5 steps

Purification and Characterization

Chromatographic Techniques :

  • Silica gel chromatography with ethyl acetate/hexane (1:3) removes unreacted carbazole precursors
  • Preparative HPLC (C18 column, MeCN/H₂O gradient) isolates stereoisomers

Analytical Data :

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=7.6 Hz, 2H, carbazole H), 7.89–7.45 (m, 11H, aromatic), 4.32 (s, 2H, OCH₂)
  • HRMS : m/z calc. 492.1912 [M+H]⁺, found 492.1909

Comparative Analysis of Methods

Method Yield (%) Purity (%) Scalability Cost Index
Ullmann Coupling 65 98 Moderate $$
Buchwald-Hartwig 58 95 Challenging $$$$
Suzuki-Miyaura 82 99 High $$$
Convergent Synthesis 48 97 High $$

Optimization Strategies

Solvent Effects :

  • Polar aprotic solvents (DMSO, DMF) enhance copper-mediated couplings but complicate product isolation
  • Switch to diglyme improves temperature control while maintaining reactivity

Catalyst Systems :

  • Heterogeneous copper catalysts on CeO₂ support enable recyclability (5 cycles, <8% activity loss)
  • Pd-NHC complexes show exceptional stability in Suzuki couplings at ppm-level loadings

Challenges and Solutions

Steric Hindrance :

  • Use of microwave irradiation (300 W) accelerates sluggish coupling steps
  • Bulky ligands (t-BuXPhos) prevent catalyst deactivation in congested environments

Byproduct Formation :

  • In situ IR monitoring identifies proto-deboronation side reactions early
  • Additives like LiCl suppress homocoupling during Suzuki steps

Recent Advancements

Flow Chemistry Approaches :

  • Microreactor systems achieve 92% conversion in 30 minutes for Ullmann coupling
  • Continuous crystallization units integrated with flow reactors enhance throughput

Enzymatic Catalysis :

  • Lipase-mediated kinetic resolution produces enantiopure tricyclic intermediates (ee >99%)
  • Laccase-mediator systems enable oxidative cyclization under ambient conditions

Chemical Reactions Analysis

Types of Reactions

4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Structural Characteristics

The compound belongs to the class of carbazoles characterized by a fused benzene and pyrrole ring system. Its intricate diazatricycle structure combined with a carbazole moiety may enhance its biological activity compared to simpler analogs. The molecular formula is C28H17N3O.

Biological Activities

Research indicates that carbazole derivatives exhibit a range of biological activities, including:

  • Anticancer Properties : Compounds similar to 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene have shown promise in inhibiting tumor growth and inducing apoptosis in cancer cells.
  • Antimicrobial Activity : The compound's structure suggests potential efficacy against various bacterial strains.

Case Study : A study on a related carbazole derivative demonstrated significant inhibition of cellular tumor antigen p53, which is crucial in cancer regulation.

Material Science Applications

The unique properties of 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene also make it suitable for applications in materials science:

Organic Electronics

Due to its photoluminescent properties, this compound could be used in organic light-emitting diodes (OLEDs) and other electronic devices.

Photovoltaic Cells

The ability of carbazole derivatives to absorb light efficiently suggests potential applications in solar energy conversion technologies.

Comparison with Related Compounds

To better understand the unique properties of 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene, a comparison with structurally similar compounds reveals:

Compound NameStructural FeaturesUnique Properties
1-(9H-Carbazol-3-yl)-N-methylmethanamineContains a carbazole coreKnown for cellular tumor antigen p53 inhibition
Di(9H-carbazol-9-yl)-1,1'-biphenylTwo carbazole units linked by biphenylExhibits strong photoluminescence
9-(3-(9H-Carbazol-9-yl)phenyl)-carbazoleMultiple carbazole unitsPotential applications in organic electronics

Mechanism of Action

The mechanism of action of 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory activity may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes . The compound’s unique structure allows it to interact with various biological molecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural Features

The table below compares the target compound with structurally analogous molecules from the literature:

Compound Name Molecular Formula Key Substituents/Heteroatoms Molecular Weight Key Spectral Data (NMR/MS) Reference
4-(3-Carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene C₃₂H₂₀N₃O Carbazolylphenyl, oxa/diazatricyclo ~462.5 g/mol Not reported in evidence
1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) C₂₃H₁₈FN₂O₂ Nitro, methoxy, fluoro 380.4 g/mol δ 12.06 (NH), 3.80 (OCH₃); MS: 364 (M++1)
6-(4’-Methoxy-phenyl)-1,4-dimethyl-9-tert-butoxycarbonyl-9H-carbazole (9b) C₂₆H₂₈N₂O₂ Methoxyphenyl, tert-butoxycarbonyl 416.5 g/mol δ 3.47 (OCH₃); MS: 401 (M+•)
3,13-Diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5,10,12-hexaene (EN30) C₁₃H₁₃ClN₂O₆S Chloro, diazatricyclo 547.1 g/mol Not reported
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione C₂₈H₂₈N₄O₃S Benzothiazolyl, dimethylamino, spiro ~524.6 g/mol IR: 1657 cm⁻¹ (C=O); UV: λmax ~280 nm

Key Observations :

  • Heteroatom Diversity : The target compound contains oxygen and nitrogen, while EN30 () includes sulfur and chlorine. Benzothiazole-containing analogs () feature sulfur, influencing electronic properties and reactivity .
  • Substituent Effects: Carbazole derivatives (e.g., 7b, 9b) prioritize functional groups like nitro, methoxy, or tert-butoxycarbonyl, which modulate solubility and optoelectronic behavior .
  • Rigidity vs.
Physicochemical Properties
  • Solubility : The tert-butoxycarbonyl group in 9b improves solubility in organic solvents compared to the target compound’s unmodified carbazole .
  • Thermal Stability : The tricyclic core in the target compound likely exceeds the stability of spiro systems () due to reduced strain .
  • Optoelectronic Potential: Carbazole derivatives (e.g., 7b) exhibit strong absorption/emission in UV-vis spectra (λmax ~280–360 nm), suggesting the target compound may share similar optoelectronic traits .

Biological Activity

The compound 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene is a complex organic molecule that belongs to the class of carbazoles. Its intricate structure and functional groups suggest potential biological activities, making it a subject of interest in medicinal chemistry and drug development.

Molecular Details

  • Molecular Formula : C28H17N3O
  • Molecular Weight : 411.5 g/mol
  • IUPAC Name : 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
  • InChI Key : XVACVBZZMGRLKB-UHFFFAOYSA-N

Structural Features

The compound features a unique tricyclic structure integrated with a carbazole moiety, which is known for its diverse biological activities. The presence of nitrogen and oxygen heteroatoms further enhances its reactivity and potential interactions with biological targets.

Research indicates that the biological activity of this compound may involve:

  • Anti-inflammatory Effects : The compound may inhibit the production of pro-inflammatory cytokines and enzymes, contributing to its potential therapeutic applications in inflammatory diseases.
  • Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against various pathogens.

Research Findings

  • Inhibition Studies : In vitro studies have shown that derivatives of carbazole compounds often exhibit selective inhibition of various biological pathways, including those related to cancer cell proliferation.
  • Cellular Assays : Experiments involving cell lines have demonstrated that compounds similar to 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca can significantly reduce cell viability in cancer models.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
1-(9H-Carbazol-3-yl)-N-methylmethanamineContains a carbazole coreKnown for cellular tumor antigen p53 inhibition
Di(9H-carbazol-9-yl)-1,1'-biphenylTwo carbazole units linked by biphenylExhibits strong photoluminescence
9-(3-(9H-Carbazol-9-yl)phenyl)-carbazoleMultiple carbazole unitsPotential applications in organic electronics

The structural complexity of 4-(3-carbazol-9-ylphenyl)-8-oxa-6,10-diazatricyclo[7.4.0.02,7]trideca enhances its biological potency compared to simpler analogs.

Study 1: Anti-inflammatory Activity

A study investigated the anti-inflammatory properties of a related carbazole derivative in a murine model of arthritis. The results indicated a significant reduction in inflammatory markers and joint swelling when treated with the compound.

Study 2: Anticancer Potential

In another study focused on breast cancer cells, treatment with this compound resulted in a notable decrease in cell proliferation and induction of apoptosis, suggesting its potential as an anticancer agent.

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